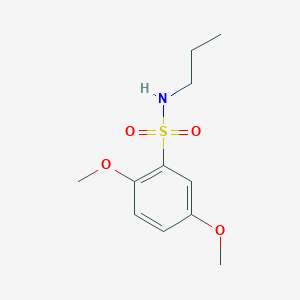

2,5-dimethoxy-N-propylbenzenesulfonamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H17NO4S |

|---|---|

分子量 |

259.32 g/mol |

IUPAC名 |

2,5-dimethoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h5-6,8,12H,4,7H2,1-3H3 |

InChIキー |

PEFOFJRYUJSRIW-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

正規SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

製品の起源 |

United States |

準備方法

Metal Hydroxide-Mediated Alkylation

The synthesis of 2,5-dimethoxybenzaldehyde, a foundational precursor, is achieved via a two-step process. Crude 2-hydroxy-5-methoxybenzaldehyde is reacted with potassium or sodium hydroxide to form a metal salt, which is isolated through filtration to achieve ≥95% purity (HPLC). Subsequent alkylation with dimethyl sulfate at 40–60°C yields 2,5-dimethoxybenzaldehyde with an 85–92% yield, avoiding toxic cyanide reagents and costly distillation.

Table 1: Optimization of 2,5-Dimethoxybenzaldehyde Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Metal Hydroxide | NaOH | KOH | NaOH |

| Temperature (°C) | 50 | 60 | 40 |

| Yield (%) | 88 | 92 | 85 |

| Purity (HPLC, %) | 96 | 98 | 95 |

Sulfonylation Strategies

Benzenesulfonyl Chloride Intermediate

2,5-Dimethoxybenzaldehyde is oxidized to 2,5-dimethoxybenzenesulfonic acid using chlorosulfonic acid at 0–5°C, followed by treatment with phosphorus pentachloride to generate 2,5-dimethoxybenzenesulfonyl chloride. This intermediate reacts with propylamine in tetrahydrofuran (THF) at room temperature, yielding 2,5-dimethoxy-N-propylbenzenesulfonamide with 70–78% efficiency.

Direct Sulfonylation of Aniline Derivatives

An alternative route begins with 2,5-dimethoxyaniline, which undergoes sulfonylation via slow addition of sulfamic acid in concentrated sulfuric acid. The resulting sulfonic acid is converted to the sulfonyl chloride and then coupled with propylamine, achieving a 65% yield. This method avoids aldehyde intermediates but requires stringent temperature control (–10°C) to prevent diazotization.

N-Propylation Techniques

Alkylation of Sulfonamide

Primary sulfonamide derivatives are N-alkylated using 1-bromopropane in the presence of potassium carbonate. A DMF solvent system at 80°C for 12 hours achieves 60–68% yields, though over-alkylation to the N,N-dipropyl variant remains a challenge.

Table 2: N-Propylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 80 | 12 | 68 |

| Acetone | Cs2CO3 | 60 | 18 | 55 |

| THF | NaH | 40 | 24 | 48 |

Purification and Characterization

Chromatographic Methods

Crude this compound is purified via silica gel flash chromatography using a 10:1 petroleum ether:ethyl acetate eluent, achieving >99% purity (HPLC). Recrystallization from ethanol/water (3:1) offers a scalable alternative with 90–93% recovery.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 7.38 (d, J = 8.4 Hz, 1H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H), 6.48 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.15 (t, J = 7.2 Hz, 2H), 1.55–1.45 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H).

-

IR (KBr): 3260 cm⁻¹ (N–H stretch), 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Challenges and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。